6-(bromomethyl)bicyclo[3.2.0]heptane, Mixture of diastereomers
CAS No.: 2138173-24-5
Cat. No.: VC11598310
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138173-24-5 |
|---|---|
| Molecular Formula | C8H13Br |
| Molecular Weight | 189.09 g/mol |
| IUPAC Name | 6-(bromomethyl)bicyclo[3.2.0]heptane |
| Standard InChI | InChI=1S/C8H13Br/c9-5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2 |
| Standard InChI Key | XWWPXHZSDSNMSR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(C2C1)CBr |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHBr
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Molecular Weight: 189.0928 g/mol
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CAS Number: 2138173-24-5
Structural Representation
The structural representation of 6-(bromomethyl)bicyclo[3.2.0]heptane can be described using the following SMILES notation:
textBrCC1CC2C1CCC2
This notation indicates a bromine atom attached to a carbon chain that connects to a bicyclic structure.
Synthesis and Diastereomeric Mixtures
The synthesis of 6-(bromomethyl)bicyclo[3.2.0]heptane typically involves several steps, including the formation of the bicyclic core followed by bromination at the 6-position. The compound exists as a mixture of diastereomers due to the stereogenic centers present in the bicyclo framework.
Synthetic Routes
Research has shown various synthetic routes that can lead to the formation of this compound, often utilizing methods such as:
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Cycloaddition reactions
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Radical bromination techniques
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Cascade reactions involving intermediates derived from other bicyclic compounds
Potential Uses
The unique structural features of 6-(bromomethyl)bicyclo[3.2.0]heptane make it valuable in:
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Synthetic Organic Chemistry: As an intermediate in the synthesis of more complex molecules.
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Pharmaceutical Chemistry: Due to its potential biological activity, it may serve as a scaffold for drug development.
Research Findings
Studies have indicated that compounds with similar bicyclic structures exhibit interesting biological properties, including antimicrobial and anticancer activities, which may also extend to derivatives of 6-(bromomethyl)bicyclo[3.2.0]heptane.
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